![molecular formula C20H31N3O4 B5968496 N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide
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Overview
Description
N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. It has a unique structure that allows it to be easily incorporated into biological systems, making it an ideal tool for studying various biological processes.
Mechanism of Action
N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide works by emitting fluorescence when it is excited by light of a specific wavelength. The fluorescence intensity is dependent on the concentration of N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide and the local environment. This property allows researchers to monitor changes in biological systems in real-time.
Biochemical and Physiological Effects:
N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been shown to have minimal effects on biological systems at low concentrations. However, at higher concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide at appropriate concentrations in experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide in lab experiments is its high sensitivity and specificity. It can be easily incorporated into various biological systems and can be used to monitor changes in real-time. However, N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide has some limitations, including its potential toxicity at high concentrations and its limited photostability.
Future Directions
There are several future directions for the use of N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide in scientific research. One area of interest is the development of new N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide derivatives with improved properties, such as increased photostability and reduced toxicity. Another area of interest is the use of N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide in new applications, such as in vivo imaging studies and drug delivery systems.
In conclusion, N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is a versatile fluorescent dye that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various biological processes. However, it is important to use N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide at appropriate concentrations and to consider its potential limitations in experiments. Future research on N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide derivatives and new applications will continue to expand its use in scientific research.
Synthesis Methods
The synthesis of N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide involves several steps, including the reaction of 3,5-dimethoxybenzaldehyde with piperazine, followed by the addition of butylamine and N-methylacetamide. The final product is then purified using various chromatographic techniques.
Scientific Research Applications
N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study cellular processes such as membrane transport, enzyme activity, and protein-protein interactions. It has also been used to label cells and tissues for imaging studies.
properties
IUPAC Name |
N-butyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-5-6-8-22(2)19(24)13-18-20(25)21-7-9-23(18)14-15-10-16(26-3)12-17(11-15)27-4/h10-12,18H,5-9,13-14H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXEGUGTHQYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CC1C(=O)NCCN1CC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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